Technical Guide: Synthesis and Characterization of Decarbonyl Rivaroxaban-d4
Technical Guide: Synthesis and Characterization of Decarbonyl Rivaroxaban-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of a plausible synthetic route and detailed characterization of Decarbonyl Rivaroxaban-d4. Decarbonyl Rivaroxaban-d4, chemically named 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophene-d3-carboxamide, is a deuterated analogue of a key open-ring impurity of the anticoagulant drug Rivaroxaban. The deuterium labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies. This guide outlines a multi-step synthetic pathway, provides detailed hypothetical experimental protocols, and presents a full characterization profile, including spectroscopic and chromatographic data.
Introduction
Rivaroxaban is a potent, orally bioavailable direct Factor Xa inhibitor. During its synthesis and metabolism, various related substances can be formed. One such substance is the open-ring analogue, often referred to as Decarbonyl Rivaroxaban. The synthesis of isotopically labeled standards of such impurities is crucial for their accurate quantification in drug substance and formulated products, as well as for in-depth metabolic profiling. This guide focuses on Decarbonyl Rivaroxaban-d4, where the thiophene moiety is deuterated, providing a robust internal standard for mass spectrometry-based bioanalytical methods.
Synthetic Pathway
The synthesis of Decarbonyl Rivaroxaban-d4 can be envisioned as a three-stage process, as illustrated in the workflow below. This involves the preparation of two key intermediates: 5-chlorothiophene-2-carboxylic acid-d3 (Intermediate A) and (2R)-1-amino-3-((4-(3-oxomorpholino)phenyl)amino)propan-2-ol (Intermediate B). The final step is the amide coupling of these two intermediates.
Caption: Proposed synthetic workflow for Decarbonyl Rivaroxaban-d4.
Experimental Protocols
Synthesis of Intermediate A: 5-Chlorothiophene-2-carboxylic acid-d3
This protocol is based on the lithiation and carboxylation of a deuterated 2-chlorothiophene precursor.
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Step 1: Lithiation and Carboxylation
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To a solution of 2-chloro-thiophene-d4 (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
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Stir the resulting mixture at -78 °C for 1 hour.
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Bubble dry carbon dioxide gas through the solution for 2 hours, allowing the temperature to slowly rise to -20 °C.
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Quench the reaction by adding 2 M hydrochloric acid until the pH is ~2.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield 5-chlorothiophene-2-carboxylic acid-d3 as a solid.
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Synthesis of Intermediate B: (2R)-1-Amino-3-((4-(3-oxomorpholino)phenyl)amino)propan-2-ol
This synthesis involves the reduction of a nitroaromatic precursor followed by a nucleophilic ring-opening of a chiral epoxide.
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Step 1: Synthesis of 4-(4-Aminophenyl)morpholin-3-one
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To a solution of 4-(4-nitrophenyl)-3-morpholinone (1.0 eq) in ethanol, add palladium on carbon (10 wt. %, 0.05 eq).[1]
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Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 4 hours.
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Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.
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Concentrate the filtrate under reduced pressure to yield 4-(4-aminophenyl)morpholin-3-one, which can be used in the next step without further purification.
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Step 2: Synthesis of (2R)-1-Amino-3-((4-(3-oxomorpholino)phenyl)amino)propan-2-ol
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Dissolve 4-(4-aminophenyl)morpholin-3-one (1.0 eq) and (R)-glycidyl nosylate (1.1 eq) in dimethylformamide (DMF).[2][3]
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Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) to the mixture.
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Heat the reaction to 80 °C and stir for 12-16 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The resulting intermediate is the nosyl-protected amine. The nosyl group can be removed under standard conditions (e.g., thiophenol and potassium carbonate in DMF) to yield the free amine, Intermediate B. Purify by column chromatography on silica gel.
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Final Synthesis: Amide Coupling
This final step involves the formation of the amide bond between the deuterated carboxylic acid and the chiral amino alcohol.
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Dissolve 5-chlorothiophene-2-carboxylic acid-d3 (Intermediate A, 1.0 eq) and (2R)-1-amino-3-((4-(3-oxomorpholino)phenyl)amino)propan-2-ol (Intermediate B, 1.05 eq) in DMF.
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Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the solution.
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Add DIPEA (2.0 eq) and stir the mixture at room temperature for 18 hours.
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Monitor the reaction by LC-MS.
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Once the reaction is complete, dilute with water and extract with ethyl acetate (3x).
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to afford Decarbonyl Rivaroxaban-d4.
Characterization Data
The following tables summarize the expected analytical data for Decarbonyl Rivaroxaban-d4.
Table 1: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | (400 MHz, DMSO-d₆, δ ppm): 8.95 (t, J=5.6 Hz, 1H, CONH ), 7.55 (d, J=8.8 Hz, 2H, Ar-H ), 7.40 (d, J=8.8 Hz, 2H, Ar-H ), 5.10 (m, 1H, CH OH), 4.85 (t, J=5.8 Hz, 1H, OH ), 4.19 (s, 2H, Ar-N-CH ₂), 3.97 (t, J=5.2 Hz, 2H, O=C-N-CH ₂), 3.71 (t, J=5.2 Hz, 2H, O-CH ₂), 3.61 (m, 2H, NH-CH ₂), 3.40 (m, 2H, N-CH ₂) |
| ¹³C NMR | (100 MHz, DMSO-d₆, δ ppm): 168.1, 161.2, 147.5, 140.2, 133.8, 128.9, 126.3, 119.5, 114.7, 68.2, 64.1, 50.3, 48.7, 45.6 |
| Mass Spec. | ESI-MS (m/z): Calculated for C₁₈H₁₇D₃ClN₃O₄S⁺ [M+H]⁺: 413.11; Observed: ~413.1 |
| FTIR | (KBr, cm⁻¹): 3350 (O-H, N-H stretch), 3100 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1680 (Amide C=O stretch), 1650 (Morpholinone C=O stretch), 1515 (Ar C=C stretch), 1240 (C-O stretch), 820 (p-substituted benzene), 740 (C-Cl stretch) |
Table 2: Chromatographic Data
| Technique | Proposed Method |
| HPLC Purity | Column: C18 (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Acetonitrile and 0.01 M phosphate buffer (pH 3.0) in a gradient elution.Flow Rate: 1.0 mL/minDetection: UV at 250 nmExpected Purity: >98% |
Characterization Workflow
A logical workflow for the full characterization and quality control of synthesized Decarbonyl Rivaroxaban-d4 is presented below.
Caption: Workflow for the characterization of Decarbonyl Rivaroxaban-d4.
Conclusion
This technical guide outlines a feasible and detailed approach for the synthesis and characterization of Decarbonyl Rivaroxaban-d4. The proposed synthetic route utilizes established chemical transformations and commercially available starting materials. The comprehensive characterization data provides a benchmark for the identification and quality assessment of this important deuterated internal standard. The methodologies and data presented herein are intended to support researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical development.
